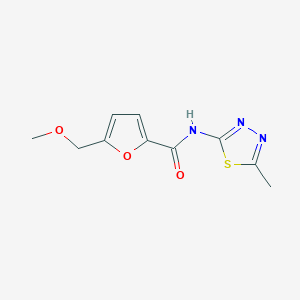
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, also known as MTFC, is a bioactive compound that has gained attention in the scientific community due to its potential therapeutic applications. MTFC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been reported to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. In addition, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been reported to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. This compound has also been shown to have good solubility in various solvents, making it easy to use in in vitro experiments. However, this compound has some limitations for lab experiments. It has low stability in acidic conditions and may degrade over time. In addition, this compound has poor water solubility, which may limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to explore its use as an anticancer agent in combination with other chemotherapeutic agents. In addition, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and stability.
Conclusion:
This compound is a bioactive compound with potential therapeutic applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been synthesized using various methods, including the reaction of 2-furoic acid with thionyl chloride and subsequent reaction with 5-methyl-1,3,4-thiadiazole-2-amine, followed by reaction with sodium methoxide. Another method involves the reaction of 2-furoic acid with thionyl chloride and subsequent reaction with 5-methyl-1,3,4-thiadiazole-2-amine, followed by reaction with methanol and sodium hydroxide. The yield of this compound using these methods has been reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has been shown to have various therapeutic applications in scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and antifungal activities. This compound has also been shown to have potential as an anticancer agent, as it inhibits the growth of cancer cells. In addition, this compound has been reported to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-6-12-13-10(17-6)11-9(14)8-4-3-7(16-8)5-15-2/h3-4H,5H2,1-2H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZUTOXHLMOCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(7-Chloro-4-oxo-3H-quinazolin-2-yl)methyl]-N-propylsulfamoyl fluoride](/img/structure/B2621761.png)
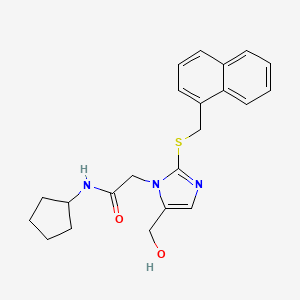
![N-(2,3-dimethylphenyl)-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2621763.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)
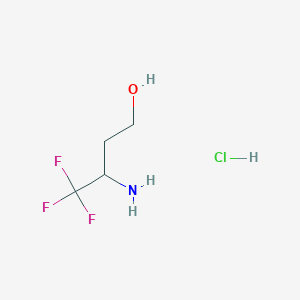
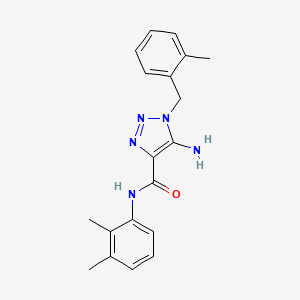
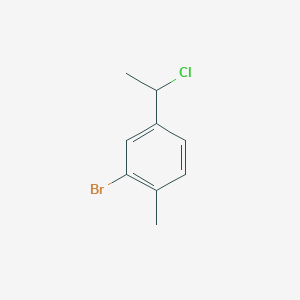
![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2621770.png)

![N-(4-fluorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2621774.png)

![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2621778.png)

![2-Ethoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2621782.png)
